ethyl 7-butyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
CAS No.: 534567-51-6
Cat. No.: VC4463054
Molecular Formula: C26H26N4O4
Molecular Weight: 458.518
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 534567-51-6 |
|---|---|
| Molecular Formula | C26H26N4O4 |
| Molecular Weight | 458.518 |
| IUPAC Name | ethyl 7-butyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
| Standard InChI | InChI=1S/C26H26N4O4/c1-4-6-14-30-22-19(25(32)29-15-10-9-13-21(29)27-22)16-20(26(33)34-5-2)23(30)28-24(31)18-12-8-7-11-17(18)3/h7-13,15-16H,4-6,14H2,1-3H3 |
| Standard InChI Key | FFEOOFPMKBUHOH-NFFVHWSESA-N |
| SMILES | CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=CC=C3C)C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
Introduction
Ethyl 7-butyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure, featuring diverse functional groups. This compound belongs to a class of molecules known for their potential biological activities and applications in various fields of research. Despite the lack of specific information directly related to this compound in the provided search results, similar compounds within the same class offer insights into their synthesis, properties, and potential applications.
Potential Biological Activities and Applications
Compounds within this class are being studied for their potential biological activities, including interactions with various biological systems. These interactions are crucial for understanding how these compounds behave in biological environments and can guide further development and optimization for therapeutic use.
| Compound Name | Potential Biological Activity | Applications |
|---|---|---|
| Ethyl 7-butyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | Potential for varied biological activity | Research and development for therapeutic applications |
| Ethyl 7-methyl-6-(4-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | Exhibits potential biological activities | Studies for therapeutic use |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume